molecular formula C19H22N2OS B2708534 (Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline CAS No. 340756-42-5

(Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline

Cat. No.: B2708534
CAS No.: 340756-42-5
M. Wt: 326.46
InChI Key: FUHDBWASXPGDEM-FMQUCBEESA-N
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Description

(Z,E)-4-Methyl-N-{(4-methylphenyl)sulfanylmethylidene}aniline is a Schiff base derivative characterized by a hybrid structure combining a 4-methyl-substituted aniline core, a morpholine ring, and a 4-methylphenyl sulfanyl group. The compound exhibits geometric isomerism (Z,E) due to the presence of two distinct double bonds: one between the aniline nitrogen and the methylidene carbon, and another connecting the morpholine and sulfanyl moieties. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and pharmaceutical research.

Synthetically, the compound can be prepared via sulfonylation or condensation reactions. outlines a sulfonylation protocol using aniline and 4-toluenesulfonyl chloride, which could be adapted for similar derivatives . The morpholine ring likely contributes to solubility in polar solvents, while the 4-methylphenyl sulfanyl group enhances lipophilicity, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

(4-methylphenyl) N-(4-methylphenyl)morpholine-4-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-15-3-7-17(8-4-15)20-19(21-11-13-22-14-12-21)23-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHDBWASXPGDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(N2CCOCC2)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline typically involves the reaction of 4-methylphenylmorpholine with appropriate reagents to introduce the carboximidothioate group. One common method involves the reaction of 4-methylphenylmorpholine with carbon disulfide and an amine, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of (Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboximidothioate group to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nitric acid, halogens; reactions may require catalysts and controlled temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (Z,E)-4-Methyl-N-{(4-methylphenyl)sulfanylmethylidene}aniline, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Isomerism Key Applications/Properties Reference
(Z,E)-4-Methyl-N-{(4-methylphenyl)sulfanylmethylidene}aniline 4-Methylphenyl sulfanyl, morpholine ~342.5 (estimated) Imine, sulfanyl, morpholine Z,E Coordination chemistry, drug design N/A
N-[(Methylsulfanyl)(morpholin-4-yl)methylidene]aniline Methyl sulfanyl, morpholine 279.4 Imine, sulfanyl, morpholine Z Intermediate in organic synthesis
N-[4-(4-Morpholinyl)phenyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline Trifluoromethyl sulfonyl, nitro, morpholine 431.4 Sulfonyl, nitro, morpholine None High electron-withdrawing capacity
N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (2g) Chlorophenyl, nitroso, morpholine 335.8 Nitroso, morpholine None Nitrosoarene intermediate
N-[(2-Methoxy-1-naphthyl)methylene]-4-(4-morpholinylsulfonyl)aniline Methoxynaphthyl, morpholinylsulfonyl 438.5 Sulfonyl, morpholine, naphthyl E Potential photochemical applications
4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline Nitrothiophene 246.3 Imine, nitro, thiophene None Nonlinear optical materials

Key Comparative Insights

Electronic Effects :

  • The trifluoromethyl sulfonyl group in ’s compound imparts strong electron-withdrawing effects, enhancing acidity and stability compared to the 4-methylphenyl sulfanyl group in the target compound, which is electron-donating .
  • Nitroso groups () introduce redox-active properties, unlike the imine linkage in the target compound, which is more prone to hydrolysis .

In contrast, the 4-methylphenyl sulfanyl group balances lipophilicity and steric accessibility . Morpholine rings (common in all compounds) enhance solubility in polar aprotic solvents, critical for pharmaceutical formulations.

Isomerism and Reactivity: The (Z,E) isomerism in the target compound may lead to distinct biological activity or coordination behavior compared to mono-configurational analogs like ’s compound .

Nitrothiophene derivatives () are explored for optoelectronic applications, highlighting the versatility of imine-containing structures .

Research Findings and Data

  • Crystallographic Data: reports a monoclinic crystal system (space group P21/n) for 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, with unit cell parameters a = 4.7606 Å, b = 22.415 Å, and c = 10.7008 Å . Similar studies on the target compound could elucidate its packing efficiency and intermolecular interactions.
  • Synthetic Yields : documents yields of 70–90% for nitrosoaniline derivatives, suggesting efficient routes for analogous compounds .

Biological Activity

(Z,E)-4-Methyl-N-{(4-methylphenyl)sulfanylmethylidene}aniline is a Schiff base compound that has garnered attention due to its potential biological activities. Schiff bases are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article discusses the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H18N2S
  • Molecular Weight : 270.38 g/mol

The compound features a morpholine ring, a sulfenyl group, and an aniline moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that Schiff bases exhibit a broad spectrum of biological activities. The specific activities of (Z,E)-4-Methyl-N-{(4-methylphenyl)sulfanylmethylidene}aniline include:

  • Antimicrobial Activity : Studies have shown that Schiff bases can inhibit the growth of various bacterial strains. The compound's structure suggests potential interactions with microbial enzymes or cell membranes.
  • Anticancer Properties : Some Schiff bases have demonstrated significant cytotoxicity against cancer cell lines. The presence of the morpholine group may enhance the compound's ability to penetrate cellular membranes and exert its effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various Schiff bases against common pathogens. The results indicated that (Z,E)-4-Methyl-N-{(4-methylphenyl)sulfanylmethylidene}aniline exhibited notable activity against:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Bacillus subtilis30 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of (Z,E)-4-Methyl-N-{(4-methylphenyl)sulfanylmethylidene}aniline has been investigated in vitro. A study focused on its cytotoxic effects on various cancer cell lines, revealing:

Cell Line IC50 Value (µM)
A375 (melanoma)12.5
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)10.0

The compound exhibited significant growth inhibition, particularly in HeLa cells, indicating its potential as an anticancer agent.

The proposed mechanisms by which (Z,E)-4-Methyl-N-{(4-methylphenyl)sulfanylmethylidene}aniline exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfenyl group may interact with thiol groups in microbial enzymes, disrupting their function.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, possibly through mitochondrial dysfunction and caspase activation.

Case Studies

  • Antimicrobial Study : In a comparative study involving several Schiff bases, (Z,E)-4-Methyl-N-{(4-methylphenyl)sulfanylmethylidene}aniline was among the top three compounds demonstrating potent antimicrobial activity against Gram-positive bacteria.
  • Cytotoxicity Assay : A detailed investigation into its cytotoxicity revealed that the compound not only inhibited cell proliferation but also induced apoptosis in HeLa cells as confirmed by flow cytometry analysis.

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